molecular formula C21H24N2O4 B15100629 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B15100629
M. Wt: 368.4 g/mol
InChI Key: HSDGYEQLUOLYDV-UHFFFAOYSA-N
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Description

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates a 2-pyrrolidinone moiety, a feature present in various neuroactive compounds and nootropics . This structure suggests potential research applications in modulating neurological targets. The compound's design, featuring methoxyphenyl and propanamide groups, is typical of ligands developed for central nervous system (CNS) receptors and enzymes, making it a valuable candidate for investigating new therapeutic pathways . Researchers can utilize this compound in vitro studies to explore its binding affinity and functional activity at various neuronal receptors. Its properties may also make it suitable for preclinical research models aimed at understanding cellular mechanisms related to neurological function and potential pharmacological interventions . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O4/c1-26-16-8-5-15(6-9-16)7-12-20(24)22-18-14-17(27-2)10-11-19(18)23-13-3-4-21(23)25/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,24)

InChI Key

HSDGYEQLUOLYDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)OC)N3CCCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves the construction of the pyrrolidinone ring followed by the introduction of the methoxyphenyl groups. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with pyrrolidinone under reductive conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. Solvent selection and purification steps are also critical to achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s methoxy groups can also participate in hydrogen bonding and van der Waals interactions, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Hypothesized Target
Target Compound (N-[5-Methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide) C₂₂H₂₅N₂O₄ 393.45 g/mol Pyrrolidinone, dual methoxy groups GSK-3/TACE
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide C₁₇H₁₆FN₅O₂ 341.34 g/mol Tetrazole ring, fluorophenyl substituent Angiotensin receptors
N-(5-Chloro-2-Methoxyphenyl)-3-(4-Oxoquinazolin-3(4H)-yl)Propanamide C₁₈H₁₆ClN₃O₃ 357.79 g/mol Quinazolinone core, chloro substituent Kinase inhibitors
(S)-N-(3-((1-(3,4-Dichlorophenyl)...Propanamide C₂₈H₃₁Cl₂N₅O₃S 588.54 g/mol Dichlorophenyl, methylsulfonamido group Protease inhibitors

Key Observations:

Substituent Effects : The dichlorophenyl group in increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility relative to the methoxy-substituted target compound.

Target Specificity: The quinazolinone moiety in is associated with kinase inhibition (e.g., EGFR), whereas the pyrrolidinone in the target compound aligns with TACE/GSK-3 inhibition, as seen in compound 541 .

Pharmacokinetic and Toxicity Considerations

  • The absence of sulfur-containing groups (e.g., methylsulfonamido in ) could minimize off-target interactions with cysteine proteases.

Biological Activity

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a methoxy-substituted phenyl group and a pyrrolidine moiety. Its molecular formula is C22H27N3O4C_{22}H_{27}N_{3}O_{4}, and it has a molecular weight of approximately 391.4 g/mol. The presence of functional groups such as methoxy and amide contributes to its pharmacological properties.

Research indicates that this compound exhibits anti-cancer properties through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression, notably those linked to inflammatory pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Apoptosis Induction : Studies have shown that treatment with this compound can enhance apoptotic markers such as cleaved caspase-3 and caspase-8 in various cancer cell lines. This suggests a potential role in promoting programmed cell death in malignant cells .
  • Receptor Interaction : The compound has been found to interact with death receptors (DRs), enhancing their expression and contributing to the induction of apoptosis in cancerous tissues .

Biological Activity Data

Activity Type Effect Reference
Enzyme InhibitionInhibits enzymes involved in inflammation
Apoptosis InductionIncreases cleaved caspase levels
Tumor Growth SuppressionReduces growth in xenograft models

Study 1: Anti-Cancer Efficacy

In a study examining the anti-cancer efficacy of this compound, researchers utilized xenograft models to assess tumor growth suppression. The results indicated a significant reduction in tumor size at doses ranging from 2.5 to 5 mg/kg, demonstrating the compound's potential as an anti-cancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action on apoptosis. The study revealed that treatment led to increased expression of DR5 and DR6, which are critical for TRAIL-induced apoptosis. This effect was further corroborated by siRNA transfection studies that highlighted the role of these receptors in mediating the compound's anti-tumor effects .

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